molecular formula C18H15N3 B14292426 1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline CAS No. 112884-49-8

1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline

Cat. No.: B14292426
CAS No.: 112884-49-8
M. Wt: 273.3 g/mol
InChI Key: DNNVQGAZXAWUPM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which combines a pyrazole ring with an isoquinoline moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of diazonium salts derived from N-(2-aminophenyl)-N,3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide with copper sulfate and sodium chloride in the presence of ascorbic acid has been reported to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or isoquinoline rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline stands out due to its specific substitution pattern and the combination of pyrazole and isoquinoline rings

Properties

CAS No.

112884-49-8

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

1,3-dimethyl-5-phenylpyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C18H15N3/c1-12-16-18(21(2)20-12)15-11-7-6-10-14(15)17(19-16)13-8-4-3-5-9-13/h3-11H,1-2H3

InChI Key

DNNVQGAZXAWUPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=C(C3=CC=CC=C32)C4=CC=CC=C4)C

Origin of Product

United States

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